REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=2[O:12][CH3:13])[CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.CCOC(C)=O.O.[OH-].[Na+]>[CH:1]1([C:4]2[N:9]=[C:8]([CH2:10][NH2:11])[CH:7]=[CH:6][C:5]=2[O:12][CH3:13])[CH2:2][CH2:3]1 |f:1.2.3.4.5.6,10.11|
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C=CC(=N1)C#N)OC
|
Name
|
|
Quantity
|
1.98 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added sequentially
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The reaction mixture was then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=CC(=N1)CN)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |